{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Overview
Description
“{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O2 . It is also known as 2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is 263.34 . Other physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Applications in Antimicrobial Activities
- Compounds related to piperazine derivatives, including those with structures similar to the specified compound, have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against microorganisms (Bektaş et al., 2007).
Synthesis Processes
- Studies on the synthesis of 1-acetyl-4-(4-hydroxyphenyl) piperazine, which is structurally related to the specified compound, have yielded improved processes with better yield and lower costs (Jiang Da-feng, 2010).
Crystal Structure Analysis
- Research on similar compounds' crystal structure and Hirshfeld surface analysis has provided insights into the molecular structure and potential applications of these types of compounds (Ullah & Stoeckli-Evans, 2021).
Development of Dual Antihypertensive Agents
- Piperazine derivatives have been synthesized and evaluated as potential dual antihypertensive agents, highlighting their potential therapeutic applications (Marvanová et al., 2016).
Antibacterial Activity
- Terazosin hydrochloride, which shares structural similarities, has been synthesized and tested for antibacterial activity, indicating the compound's potential in antimicrobial applications (Kumar et al., 2021).
Bioactivity Studies
- Mannich bases with piperazines, including compounds structurally related to the specified compound, have been synthesized and evaluated for their bioactivities, including cytotoxic and anticancer effects (Gul et al., 2019).
Luminescent Properties and Electron Transfer
- Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, similar to the specified compound, have been conducted, revealing potential applications in photophysical processes (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .
Mode of Action
The compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” interacts with its primary targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are involved in numerous neurodegenerative and psychiatric conditions . The downstream effects of these pathways can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the activity of these receptors, affecting various physiological processes .
Action Environment
The action, efficacy, and stability of “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature
Safety and Hazards
properties
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOSKRIZWRJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride | |
CAS RN |
1638612-93-7 | |
Record name | Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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